molecular formula C19H19N3O2S B5554479 2-(2,3-dihydro-1H-inden-1-yl)-N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

2-(2,3-dihydro-1H-inden-1-yl)-N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

Cat. No. B5554479
M. Wt: 353.4 g/mol
InChI Key: SBHBENHIYYCJSC-UHFFFAOYSA-N
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Description

This compound is characterized by a complex structure that includes an indenyl backbone, a thienylmethyl group, and an oxadiazole ring. Such structures are of interest due to their potential for various biological activities and their utility in material science.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions starting from readily available precursors. For example, derivatives of oxadiazole compounds can be synthesized from appropriate acid hydrazides and carbon disulfide, followed by reaction with alkylating or acylating agents to introduce the desired side chains (K. Ramalingam et al., 2019).

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound is involved in the synthesis of novel derivatives that have been characterized using NMR and other spectroscopic techniques to determine their structure. This process is fundamental in medicinal chemistry for the development of new pharmaceuticals and materials with specific properties (Li Ying-jun, 2012).

Antimicrobial Activity

  • Derivatives of the compound have been synthesized and evaluated for their antimicrobial activity. These studies are crucial for discovering new antibiotics and addressing the growing problem of antibiotic resistance. The efficacy of these compounds against various bacteria and fungi highlights their potential as therapeutic agents (K. Ramalingam, D. Ramesh, B. Sreenivasulu, 2019).

Anticancer Activity

  • Research has also focused on the synthesis of derivatives with potential anticancer activity. This application is of significant interest due to the ongoing search for more effective and less toxic cancer treatments. The evaluation of these compounds in cancer cell lines provides insights into their mechanism of action and potential therapeutic use (A. Karaburun et al., 2018).

Antioxidant Activity

  • The antioxidant properties of derivatives have been investigated, which is relevant for their potential use in preventing oxidative stress-related diseases. Antioxidants play a critical role in neutralizing free radicals, which can damage cells and lead to chronic diseases (K. Chkirate et al., 2019).

Enzyme Inhibition

  • Some studies have explored the enzyme inhibitory activities of these compounds, which can be applied in the development of drugs for diseases related to enzyme dysfunction. Enzyme inhibitors are a significant focus in the pharmaceutical industry for their therapeutic potential in treating a wide range of diseases (Muhammad Athar Abbasi et al., 2020).

Anti-inflammatory Activity

  • The anti-inflammatory activity of substituted oxadiazoles has been investigated, underscoring the importance of these compounds in developing new anti-inflammatory drugs. Chronic inflammation is a contributing factor to many diseases, and new treatments are continually being sought (L. Nargund, G. Reddy, V. Hariprasad, 1994).

properties

IUPAC Name

2-(2,3-dihydro-1H-inden-1-yl)-N-[[3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c23-18(10-14-8-7-13-4-1-2-6-16(13)14)20-12-19-21-17(22-24-19)11-15-5-3-9-25-15/h1-6,9,14H,7-8,10-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHBENHIYYCJSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1CC(=O)NCC3=NC(=NO3)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-dihydro-1H-inden-1-yl)-N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

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